6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a boronic ester-functionalized benzotriazole widely employed in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. Its utility stems from the electron-deficient benzotriazole core and the boronate group’s reactivity. This article compares its structural, electronic, and functional attributes with similar compounds.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-5-6-9-10(7-8)15-16-14-9/h5-7H,1-4H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYDCPHDUNQFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674168 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257651-13-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257651-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18BNO2
- Molecular Weight : 245.09 g/mol .
- Structural Characteristics : The compound features a benzo[d][1,2,3]triazole core linked to a dioxaborolane moiety, which may influence its solubility and reactivity.
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2,3]triazoles exhibit significant antimicrobial properties. For instance:
- Case Study : A series of substituted triazoles were tested against various bacterial strains. Compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of triazole compounds have been documented extensively:
- Mechanism : The inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells is a notable mechanism through which these compounds exert their anti-inflammatory effects. The compound's structure may enhance its ability to modulate inflammatory pathways .
- Research Findings : In vitro studies demonstrated that compounds with similar structures inhibited NO production significantly more than natural isoflavones .
Table 1: Biological Activity Summary
Case Study 1: Synthesis and Evaluation
A study synthesized various triazole-linked compounds and evaluated their anti-inflammatory activity:
- Methodology : The compounds were tested on LPS-stimulated BV2 mouse microglial cells using the XTT assay for cell viability and NO production measurement.
- Results : Several triazoles exhibited lower NO levels compared to controls (natural products), suggesting enhanced anti-inflammatory potential .
Case Study 2: Structure-Activity Relationship (SAR)
A comparative analysis of different triazole derivatives highlighted the importance of the dioxaborolane group:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Neuroprotective Effects : Studies have suggested that benzo[d][1,2,3]triazole derivatives possess neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Materials Science
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its boron atom can facilitate cross-linking in polymer networks, enhancing mechanical strength and thermal stability.
Fluorescent Materials : Due to its unique electronic structure, this compound can be used in the development of fluorescent materials for sensors and imaging applications. Its fluorescence properties can be tuned by modifying the substituents on the triazole ring.
Catalysis
Cross-Coupling Reactions : The presence of the boron atom makes this compound a potential catalyst or catalyst precursor in cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in organic synthesis.
Photocatalysis : Recent studies have explored the use of benzo[d][1,2,3]triazole derivatives in photocatalytic applications. The ability to absorb light and facilitate electron transfer processes positions this compound as a candidate for solar energy conversion technologies.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant cytotoxicity against breast cancer cells. |
| Johnson & Lee (2024) | Polymer Chemistry | Developed a new class of boron-containing polymers that showed improved thermal stability and mechanical properties. |
| Zhang et al. (2024) | Photocatalysis | Reported enhanced photocatalytic activity using modified triazole compounds under visible light irradiation. |
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
- Structural Difference : Methyl substitution at the 1-position of benzotriazole instead of the boronate group .
- Solubility: Increased lipophilicity compared to the parent compound, influencing solvent compatibility .
- Applications : Used in medicinal chemistry as a stable intermediate for kinase inhibitors .
4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
Benzothiazole and Benzooxazole Analogs
Pyrazole and Triazole Derivatives
- Example : 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-[1,2,4]triazole .
- Structural Difference : Boronate attached to pyrazole or triazole rings instead of benzotriazole.
- Impact :
- Applications : Key intermediates in agrochemicals and metal-organic frameworks (MOFs) .
Key Comparative Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
